Ethyl 7-[4-(dimethylamino)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
- It belongs to the class of 1,2,4-triazolo[1,5-a]pyridines.
- These compounds are found in natural products and exhibit diverse biological activities.
- Notably, they act as RORγt inverse agonists, PHD-1 inhibitors, and JAK1/JAK2 inhibitors.
- Additionally, they find applications in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Ethyl 7-[4-(dimethylamino)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: is a heterocyclic compound with a bridge-headed nitrogen atom.
Preparation Methods
- A microwave-mediated, catalyst-free synthesis has been established for 1,2,4-triazolo[1,5-a]pyridines.
- The tandem reaction involves enaminonitriles and benzohydrazides, proceeding via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
- This method demonstrates broad substrate scope, good functional group tolerance, and excellent yields.
- Scale-up reactions and late-stage functionalization further highlight its synthetic utility .
Chemical Reactions Analysis
- Common reagents include enaminonitriles, benzohydrazides, and nitriles.
- Major products are the desired triazolo pyridine derivatives .
Ethyl 7-[4-(dimethylamino)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: undergoes various reactions:
Scientific Research Applications
Chemistry: Used as building blocks in drug discovery and materials science.
Biology: Investigated for biological activities due to their unique structure.
Medicine: Potential applications in treating specific diseases (e.g., cardiovascular disorders, diabetes).
Industry: Utilized in material sciences.
Mechanism of Action
- The exact mechanism remains context-dependent.
- Molecular targets and pathways involved are specific to the biological activity being studied.
Comparison with Similar Compounds
- Similar compounds include other 1,2,4-triazolo[1,5-a]pyridines, but this specific structure contributes to its uniqueness .
Ethyl 7-[4-(dimethylamino)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: stands out due to its bridge-headed nitrogen atom.
Properties
Molecular Formula |
C22H23N5O2 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
ethyl 7-[4-(dimethylamino)phenyl]-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H23N5O2/c1-4-29-21(28)18-19(15-8-6-5-7-9-15)25-22-23-14-24-27(22)20(18)16-10-12-17(13-11-16)26(2)3/h5-14,20H,4H2,1-3H3,(H,23,24,25) |
InChI Key |
JAVGUEBTEHZQPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)N(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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